Ppack dihydrochloride

Catalog No.
S540047
CAS No.
82188-90-7
M.F
C21H33Cl3N6O3
M. Wt
523.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ppack dihydrochloride

CAS Number

82188-90-7

Product Name

Ppack dihydrochloride

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C21H33Cl3N6O3

Molecular Weight

523.9 g/mol

InChI

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1

InChI Key

XKDCRQWZLPWLFG-LKLBIAKRSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ppack dihydrochloride; Ppack HCl; Fprmecl, dihydrochloride;

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.Cl.Cl

The exact mass of the compound Ppack dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ppack dihydrochloride (D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride) is a synthetic, tripeptide-based irreversible inhibitor of the serine protease thrombin. Its primary mechanism involves the chloromethyl ketone moiety forming a stable, covalent bond with the active site histidine (His-57) of thrombin, leading to rapid and permanent inactivation. This direct-acting, stoichiometric inhibition distinguishes it from indirect-acting anticoagulants like heparin or reversible inhibitors, making it a critical tool for applications requiring the complete and specific elimination of thrombin activity in research and diagnostic sample preparation.

Substituting Ppack dihydrochloride with other anticoagulants can compromise experimental integrity. Reversible direct inhibitors, such as Argatroban, bind non-covalently and can dissociate, allowing thrombin activity to recover, which is unsuitable for studies requiring terminal enzyme inactivation. Indirect inhibitors like heparin are inappropriate for targeted research as they require the cofactor antithrombin III to function and do not inhibit clot-bound thrombin effectively, failing to stop localized pro-thrombotic activity. Ppack's covalent, irreversible binding provides a permanent and complete inhibition of both free and clot-bound thrombin that these common substitutes cannot replicate, ensuring that observed results are not artifacts of incomplete or transient enzyme suppression.

Exceptional Inactivation Rate for Complete and Rapid Thrombin Neutralization

Ppack exhibits an extremely rapid, second-order rate constant for the irreversible inactivation of human thrombin, reported as kobs/[I] = 1.07 x 10^7 M⁻¹s⁻¹ at pH 7.0. This signifies a near-instantaneous and permanent shutdown of enzymatic activity upon binding. In contrast, reversible inhibitors like Argatroban are characterized by an equilibrium dissociation constant (Ki) and have a continuous on/off rate, meaning they do not permanently inactivate the enzyme. The covalent mechanism of Ppack ensures a stoichiometric 1:1 inactivation, a critical feature for applications demanding zero residual thrombin activity.

Evidence DimensionRate and Mechanism of Thrombin Inhibition
Target Compound Data1.07 x 10^7 M⁻¹s⁻¹ (Second-order inactivation rate constant)
Comparator Or BaselineReversible inhibitors (e.g., Argatroban): Characterized by a Ki (equilibrium constant), not a rate of permanent inactivation.
Quantified DifferenceFundamentally different mechanisms: Ppack offers permanent, covalent inactivation versus the transient, reversible binding of comparators like Argatroban.
ConditionsHuman α-thrombin, pH 7.0, 25°C

For preparing blood or plasma samples for downstream analysis, this rapid and irreversible action prevents any in-vitro clotting or platelet activation artifacts.

High Target Specificity Minimizes Off-Target Effects in Complex Biological Systems

The specificity of Ppack for thrombin is quantitatively superior to its action on other related serine proteases. The rate of inactivation for Factor Xa, another critical coagulation enzyme, is approximately 1,000-fold lower than for thrombin. Similarly, the inactivation rate for plasmin is significantly lower. In contrast, broader-spectrum serine protease inhibitors like PMSF or aprotinin would inhibit a wide range of enzymes, confounding experimental results. This high degree of selectivity ensures that observed effects can be confidently attributed to the inhibition of thrombin alone.

Evidence DimensionRelative Inactivation Rate vs. Other Proteases
Target Compound DataInhibitory effect on Factor Xa is 3 orders of magnitude less than on thrombin.
Comparator Or BaselineOther trypsin-like proteases (e.g., Factor Xa, Plasmin).
Quantified Difference~1000-fold greater selectivity for thrombin over Factor Xa.
ConditionsIn vitro enzyme kinetic assays

This specificity is essential for accurately dissecting the role of thrombin in complex biological processes like platelet activation or cell signaling, without inadvertently inhibiting other vital proteases.

Formulated as Dihydrochloride Salt for Superior Aqueous Solubility and Handling

Ppack is supplied as a dihydrochloride salt, a formulation choice that directly enhances its utility in standard laboratory workflows. This salt form confers high aqueous solubility, with technical datasheets reporting solubility in water at concentrations up to 100 mg/mL. This allows for the easy preparation of concentrated, buffer-based stock solutions without resorting to organic solvents like DMSO, which can be cytotoxic or interfere with downstream applications. The free-base form of such a peptide would be expected to have significantly lower aqueous solubility, complicating handling and formulation.

Evidence DimensionAqueous Solubility
Target Compound Data100 mg/mL in water.
Comparator Or BaselineHypothetical free-base form of the peptide.
Quantified DifferenceSignificantly higher solubility than the corresponding free base, enabling solvent-free stock preparation.
ConditionsStandard laboratory conditions

High aqueous solubility simplifies experimental setup, avoids artifacts from organic solvents, and ensures reproducible concentrations, directly impacting data quality and workflow efficiency.

Preparation of Artifact-Free Plasma for Coagulation and Platelet Factor Analysis

For studies measuring platelet-derived factors (e.g., PF4) or specific coagulation protein activity, Ppack is used as the anticoagulant during blood collection. Its rapid, specific, and irreversible inhibition of thrombin prevents in-vitro platelet activation and clotting cascade progression, which would otherwise lead to artificially altered measurements. This ensures that the resulting plasma accurately reflects the in-vivo physiological state.

Isolating Thrombin-Independent Pathways in Platelet Aggregation Studies

When investigating platelet activation by agonists other than thrombin (e.g., ADP, collagen), the complete and permanent neutralization of endogenous thrombin by Ppack is critical. This allows researchers to study specific signaling pathways without the powerful confounding effects of thrombin generation, ensuring clear and interpretable results.

Structural Biology and Bioconjugation

The ability of Ppack to form a stable, 1:1 covalent complex with thrombin makes it an ideal tool for structural biology. The resulting Ppack-thrombin complex is conformationally locked and inactive, facilitating crystallization for X-ray diffraction studies or use as a stable, non-functional control in binding assays.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

522.167972 Da

Monoisotopic Mass

522.167972 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K09050P7Z

Sequence

FPR

Wikipedia

Ppack dihydrochloride

Dates

Last modified: 02-18-2024
1: Palekar RU, Jallouk AP, Myerson JW, Pan H, Wickline SA. Inhibition of Thrombin With PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis. Arterioscler Thromb Vasc Biol. 2016 Mar;36(3):446-55. doi: 10.1161/ATVBAHA.115.306697. Epub 2016 Jan 14. PubMed PMID: 26769047; PubMed Central PMCID: PMC4767676.
2: Rahr HB, Sørensen JV, Danielsen D. Markers of coagulation and fibrinolysis in blood drawn into citrate with and without D-Phe-Pro-Arg-Chloromethylketone (PPACK). Thromb Res. 1994 Mar 1;73(5):279-84. PubMed PMID: 8016814.
3: Lyon ME, Drobot DW, Harding SR, Lyon AW. Evaluation of the thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) with the factor Xa inhibitor 1,5-dansyl-L-glutamyl-L-glycyl-L-arginine chloromethylketone (GGACK) as anticoagulants for critical care clinical chemistry specimens. Clin Chim Acta. 1999 Feb;280(1-2):91-9. PubMed PMID: 10090527.
4: Yamashita T, Yamamoto J, Sasaki Y, Matsuoka A. The antithrombotic effect of low molecular weight synthetic thrombin inhibitors, argatroban and PPACK, on He-Ne laser-induced thrombosis in rat mesenteric microvessels. Thromb Res. 1993 Jan 1;69(1):93-100. PubMed PMID: 8465278.
5: Schmaier AH, Meloni FJ, Nawarawong W, Jiang YP. PPACK-thrombin is a noncompetitive inhibitor of alpha-thrombin binding to human platelets. Thromb Res. 1992 Sep 1;67(5):479-89. PubMed PMID: 1448784.
6: Voss R, Grebe M, Pralle H, Tillmanns H, Matzdorff A. Pharmacodynamics of two different dosing regimens of tirofiban in citrate or PPACK anticoagulated blood. Platelets. 2005 Dec;16(8):492-7. PubMed PMID: 16287616.
7: Palekar RU, Vemuri C, Marsh JN, Arif B, Wickline SA. Antithrombin nanoparticles inhibit stent thrombosis in ex vivo static and flow models. J Vasc Surg. 2016 Nov;64(5):1459-1467. doi: 10.1016/j.jvs.2015.08.086. Epub 2015 Oct 17. PubMed PMID: 26482989; PubMed Central PMCID: PMC4834274.
8: Lyon ME, Fine JS, Henderson PJ, Lyon AW. D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK): alternative anticoagulant to heparin salts for blood gas and electrolyte specimens. Clin Chem. 1995 Jul;41(7):1038-41. PubMed PMID: 7600685.
9: Greco NJ, Tenner TE Jr, Tandon NN, Jamieson GA. PPACK-thrombin inhibits thrombin-induced platelet aggregation and cytoplasmic acidification but does not inhibit platelet shape change. Blood. 1990 May 15;75(10):1989-90. PubMed PMID: 2337670.
10: Vijayalakshmi J, Padmanabhan KP, Mann KG, Tulinsky A. The isomorphous structures of prethrombin2, hirugen-, and PPACK-thrombin: changes accompanying activation and exosite binding to thrombin. Protein Sci. 1994 Dec;3(12):2254-71. PubMed PMID: 7756983; PubMed Central PMCID: PMC2142772.
11: Kereiakes DJ, Lorenz T, Young JJ, Kukielka G, Mueller MN, Nanniazzi-Alaimo L, Phillips DR. Differential effects of citrate versus PPACK anticoagulation on measured platelet inhibition by abciximab, eptifibatide and tirofiban. J Thromb Thrombolysis. 2001 Oct;12(2):123-7. PubMed PMID: 11729363.
12: Myerson J, He L, Lanza G, Tollefsen D, Wickline S. Thrombin-inhibiting perfluorocarbon nanoparticles provide a novel strategy for the treatment and magnetic resonance imaging of acute thrombosis. J Thromb Haemost. 2011 Jul;9(7):1292-300. doi: 10.1111/j.1538-7836.2011.04339.x. PubMed PMID: 21605330; PubMed Central PMCID: PMC3686484.
13: McLellan I. Letter: A ppack for the emergency treatment of malignant hyperpyrexia. Anaesthesia. 1975 Jan;30(1):99-100. PubMed PMID: 1115352.
14: Rabbani LE, Johnstone MT, Rudd MA, Devine P, George D, Loscalzo J. PPACK attenuates plasmin-induced changes in endothelial integrity. Thromb Res. 1993 Jun 15;70(6):425-36. PubMed PMID: 8362368.
15: Chen J, Vemuri C, Palekar RU, Gaut JP, Goette M, Hu L, Cui G, Zhang H, Wickline SA. Antithrombin nanoparticles improve kidney reperfusion and protect kidney function after ischemia-reperfusion injury. Am J Physiol Renal Physiol. 2015 Apr 1;308(7):F765-73. doi: 10.1152/ajprenal.00457.2014. Epub 2015 Jan 28. PubMed PMID: 25651565; PubMed Central PMCID: PMC4385886.
16: Roussel BD, Hommet Y, Macrez R, Schulz T, Petersen KU, Berezowski V, Cecchelli R, Ali C, Vivien D. PPACK-Desmodus rotundus salivary plasminogen activator (cDSPAalpha1) prevents the passage of tissue-type plasminogen activator (rt-PA) across the blood-brain barrier and neurotoxicity. Thromb Haemost. 2009 Sep;102(3):606-8. doi: 10.1160/TH09-02-0114. PubMed PMID: 19718485.
17: Martin PD, Malkowski MG, Box J, Esmon CT, Edwards BF. New insights into the regulation of the blood clotting cascade derived from the X-ray crystal structure of bovine meizothrombin des F1 in complex with PPACK. Structure. 1997 Dec 15;5(12):1681-93. PubMed PMID: 9438869.
18: Handley LD, Treuheit NA, Venkatesh VJ, Komives EA. Thrombomodulin Binding Selects the Catalytically Active Form of Thrombin. Biochemistry. 2015 Nov 3;54(43):6650-8. doi: 10.1021/acs.biochem.5b00825. Epub 2015 Oct 26. PubMed PMID: 26468766; PubMed Central PMCID: PMC4697735.
19: Nunes GL, Hanson SR, King SB 3rd, Sahatjian RA, Scott NA. Local delivery of a synthetic antithrombin with a hydrogel-coated angioplasty balloon catheter inhibits platelet-dependent thrombosis. J Am Coll Cardiol. 1994 Jun;23(7):1578-83. PubMed PMID: 8195517.
20: Lyon AW, Harding SR, Drobot D, Lyon ME. Use of thrombin inhibitors ex vivo allows critical care clinical chemistry and hematology testing on common specimens. Clin Biochem. 1997 Mar;30(2):121-7. PubMed PMID: 9127693.

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